
(4-Hex-1-ynyl-phenyl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hex-1-ynyl-phenyl)-dimethyl-amine: is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound features a phenyl ring substituted with a hex-1-ynyl group and a dimethylamine group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hex-1-ynyl-phenyl)-dimethyl-amine can be achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The typical reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-Hex-1-ynyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the dimethylamine can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: (4-Hex-1-ynyl-phenyl)-dimethyl-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities and are investigated for potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials, including conducting polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (4-Hex-1-ynyl-phenyl)-dimethyl-amine involves its interaction with molecular targets through its functional groups. The phenyl ring and alkyne group can participate in π-π interactions and hydrogen bonding, while the dimethylamine group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
- (4-Hex-1-ynyl-phenyl)-dimethyl-amine
- 2-Benzothiazole-2-yl-5-hex-1-ynyl-phenol (BYHYP)
- 4-Hex-1-ynyl-2-phenylbenzofuran
Uniqueness: this compound is unique due to its combination of a phenyl ring, alkyne group, and dimethylamine group, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions and modifications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-hex-1-ynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h9-12H,4-6H2,1-3H3 |
Clave InChI |
MJPJOZXNIDCTDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



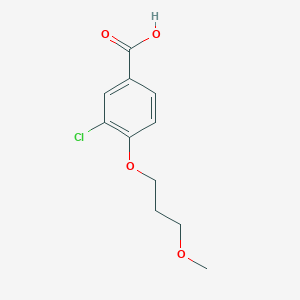

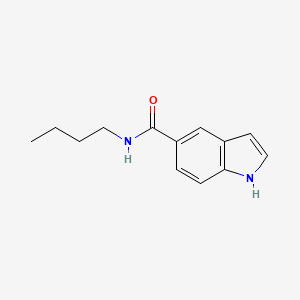
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)

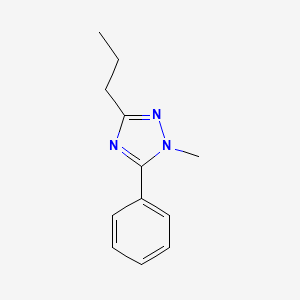

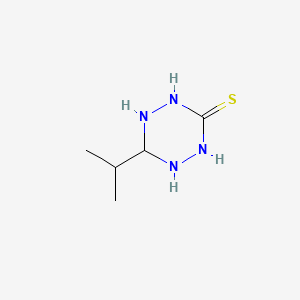
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
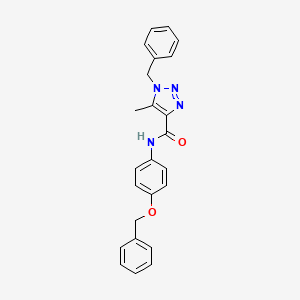
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
